molecular formula C9H6BrFO2 B3038970 2-Bromo-5-fluorocinnamic acid CAS No. 939410-87-4

2-Bromo-5-fluorocinnamic acid

Cat. No. B3038970
CAS RN: 939410-87-4
M. Wt: 245.04 g/mol
InChI Key: AWWFJLNOEZAVHZ-DAFODLJHSA-N
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Description

2-Bromo-5-fluorocinnamic acid is a chemical compound with the molecular formula C9H6BrFO2 . It has a molecular weight of 245.05 . It is a white to light yellow crystal powder .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluorocinnamic acid consists of a cinnamic acid core with bromine and fluorine substituents at the 2nd and 5th positions, respectively . The InChI key for this compound is ROTBALNVXDGIQY-DAFODLJHSA-N .


Physical And Chemical Properties Analysis

2-Bromo-5-fluorocinnamic acid is a solid at room temperature . It has a boiling point of 188-192°C . Other physical and chemical properties such as density, vapor pressure, and flash point are not provided in the available sources.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Fluoropyridines and Pyridones : The compound is utilized in chemical syntheses, such as in the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, which is a key intermediate in creating 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This process involves a Suzuki reaction and highlights the compound's utility in synthesizing complex organic structures (Sutherland & Gallagher, 2003).

  • Development of Antiviral Nucleosides : It plays a role in the development of antiviral nucleosides. The synthesis of various 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, which exhibit potential anti-herpes virus activity, highlights its importance in medicinal chemistry (Watanabe et al., 1983).

  • Formylation in Organic Synthesis : It's used in the formylation of β-bromo-β-fluorostyrene mixtures, leading to the production of α-fluorocinnamaldehydes and β-fluorocinnamic alcohols. This demonstrates its role in the synthesis of functionally diverse organic compounds (Zemmouri et al., 2011).

Environmental and Biological Applications

  • Bioaugmentation in Waste Treatment : In environmental science, it has been studied in the context of bioaugmentation for treating shock loadings of 4-fluorocinnamic acid in biological systems, demonstrating its relevance in environmental biotechnology (Amorim et al., 2013).

  • Biotransformation in Wastewater Treatment : Its analogs, like 4-fluorocinnamic acid, undergo biotransformation in wastewater treatment processes, indicating its environmental relevance and potential in industrial applications (Freitas dos Santos et al., 2004).

  • Biocide Potentiation : Research has shown its derivatives, like α-fluorocinnamic acids, can potentiate biocides, enhancing their efficacy against bacteria. This opens up potential applications in healthcare and sanitation (Malheiro et al., 2019).

Safety and Hazards

2-Bromo-5-fluorocinnamic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

(E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWFJLNOEZAVHZ-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorocinnamic acid

CAS RN

202865-70-1
Record name 2-Propenoic acid, 3-(2-bromo-5-fluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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